molecular formula C15H22N2O2S B3876637 1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol

1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol

Cat. No.: B3876637
M. Wt: 294.4 g/mol
InChI Key: UZTFVFSEUWFUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Chemical Reactions Analysis

1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol undergoes several types of chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, making it effective against various pathogens and cancer cells .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Properties

IUPAC Name

1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-5-19-10-6-7-11-12(8-10)17-14(16-11)20-9-13(18)15(2,3)4/h6-8,13,18H,5,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTFVFSEUWFUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol
Reactant of Route 2
1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol
Reactant of Route 3
1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol
Reactant of Route 4
1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol
Reactant of Route 5
1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol
Reactant of Route 6
1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-ol

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